molecular formula C10H7ClF3IOS B14036387 1-Chloro-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14036387
M. Wt: 394.58 g/mol
InChI Key: JQKBELYMFGJADZ-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with the molecular formula C10H7ClF3IOS and a molecular weight of 394.58 g/mol . This compound is characterized by the presence of a chloro group, an iodo group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-iodo-2-(trifluoromethylthio)benzene and 1-chloropropan-2-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid (e.g., aluminum chloride).

    Reaction Steps: The reaction proceeds through electrophilic aromatic substitution, where the chloro group is introduced to the phenyl ring, followed by the addition of the propan-2-one moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.

    Reduction Reactions: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

1-Chloro-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1-(5-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Similar in structure but lacks the iodo group.

    1-Chloro-1-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one: Contains a bromo group instead of an iodo group.

    1-Chloro-1-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one: Contains a fluoro group instead of an iodo group.

Uniqueness

The presence of the iodo group in 1-Chloro-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

Molecular Formula

C10H7ClF3IOS

Molecular Weight

394.58 g/mol

IUPAC Name

1-chloro-1-[5-iodo-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF3IOS/c1-5(16)9(11)7-4-6(15)2-3-8(7)17-10(12,13)14/h2-4,9H,1H3

InChI Key

JQKBELYMFGJADZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)I)SC(F)(F)F)Cl

Origin of Product

United States

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